AMG-548

Vue d'ensemble

Description

AMG-548 est un inhibiteur puissant et sélectif de l'enzyme p38 alpha kinase de protéine mitogène activée. Cette enzyme joue un rôle crucial dans la régulation des réponses inflammatoires et du stress cellulaire. This compound a été étudié de manière approfondie pour ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies inflammatoires telles que la polyarthrite rhumatoïde .

Applications De Recherche Scientifique

Chemistry: Used as a tool compound to study the p38 alpha mitogen-activated protein kinase pathway and its role in cellular signaling.

Biology: Investigated for its effects on cellular stress responses and inflammation.

Medicine: Explored as a potential therapeutic agent for inflammatory diseases, including rheumatoid arthritis and other autoimmune disorders.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting the p38 alpha mitogen-activated protein kinase pathway

Mécanisme D'action

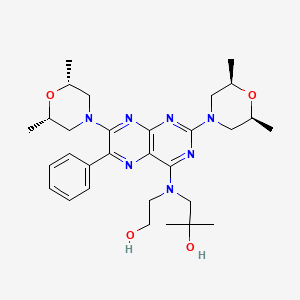

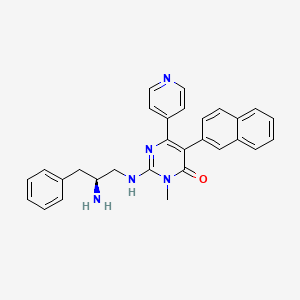

AMG-548, also known as “2-[[(2S)-2-Amino-3-phenylpropyl]amino]-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone” or “PGR0H531I4”, is a potent and selective inhibitor of p38α . Here is a detailed analysis of its mechanism of action:

Target of Action

This compound primarily targets p38α , a mitogen-activated protein kinase (MAPK) involved in cellular responses to stress and inflammation . It also shows slight selectivity over p38β and significantly high selectivity against p38γ and p38δ .

Biochemical Pathways

This compound affects the MAPK/ERK pathway by inhibiting p38α . It also inhibits Wnt signaling by directly inhibiting Casein kinase 1 isoforms δ and ε . These pathways play crucial roles in cellular processes like inflammation, stress response, and cell proliferation .

Pharmacokinetics

It is described as an orally active compound , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

This compound’s inhibition of p38α and the Wnt signaling pathway can lead to a decrease in inflammation and modulation of cell proliferation . It is also extremely potent in inhibiting whole blood LPS-stimulated TNFα , a key mediator of inflammation.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS) can enhance its ability to inhibit TNFα . .

Analyse Biochimique

Biochemical Properties

The compound 2-[[(2S)-2-Amino-3-phenylpropyl]amino]-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone interacts with a variety of enzymes and proteins. It is selective for p38α over other kinases . This interaction with p38α MAPK is crucial for its role in biochemical reactions .

Cellular Effects

2-[[(2S)-2-Amino-3-phenylpropyl]amino]-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone has profound effects on cellular processes. It inhibits the production of TNF-α and IL-1β, two key cytokines involved in inflammation . This suggests that the compound may influence cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of 2-[[(2S)-2-Amino-3-phenylpropyl]amino]-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone involves binding interactions with p38α MAPK . This binding inhibits the kinase activity of p38α, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

Its inhibitory effects on p38α MAPK suggest potential long-term impacts on cellular function .

Metabolic Pathways

Given its interaction with p38α MAPK, it is likely involved in pathways related to stress response and inflammation .

Transport and Distribution

Its interaction with p38α MAPK suggests it may be localized to areas of the cell where this kinase is active .

Subcellular Localization

The subcellular localization of 2-[[(2S)-2-Amino-3-phenylpropyl]amino]-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone is likely influenced by its interaction with p38α MAPK

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'AMG-548 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer des rendements élevés et une pureté optimale .

Méthodes de production industrielle

La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et les considérations environnementales. Cela comprend l'utilisation de réacteurs à écoulement continu, de systèmes automatisés et de mesures de contrôle qualité rigoureuses pour garantir la cohérence et la conformité aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions

L'AMG-548 subit diverses réactions chimiques, notamment :

Réduction : Implique l'élimination d'atomes d'oxygène ou l'addition d'atomes d'hydrogène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs nucléophiles ou électrophiles

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants à des températures contrôlées.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs dans des solvants anhydres.

Substitution : Réactifs nucléophiles ou électrophiles dans des solvants polaires ou non polaires, selon la réaction spécifique

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés. Les réactions de substitution peuvent donner une large gamme de dérivés fonctionnalisés .

Applications de la recherche scientifique

Chimie : Utilisé comme composé outil pour étudier la voie de la kinase de protéine mitogène activée p38 alpha et son rôle dans la signalisation cellulaire.

Biologie : Étudié pour ses effets sur les réponses au stress cellulaire et l'inflammation.

Médecine : Exploré comme agent thérapeutique potentiel pour les maladies inflammatoires, notamment la polyarthrite rhumatoïde et d'autres troubles auto-immuns.

Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant la voie de la kinase de protéine mitogène activée p38 alpha

Mécanisme d'action

L'this compound exerce ses effets en inhibant sélectivement l'enzyme p38 alpha kinase de protéine mitogène activée. Cette inhibition perturbe les voies de signalisation impliquées dans la production de cytokines pro-inflammatoires, telles que le facteur de nécrose tumorale alpha et l'interleukine 1 bêta. En bloquant ces voies, l'this compound réduit l'inflammation et les réponses au stress cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

SB203580 : Un autre inhibiteur sélectif de la p38 alpha kinase de protéine mitogène activée, mais avec des profils de sélectivité et de puissance différents.

VX-745 : Un inhibiteur hautement sélectif de la p38 alpha kinase de protéine mitogène activée avec des applications similaires mais une structure chimique différente.

Scio-469 : Un autre inhibiteur de la p38 alpha kinase de protéine mitogène activée avec des propriétés pharmacocinétiques distinctes

Unicité de l'AMG-548

L'this compound est unique en raison de sa haute sélectivité pour l'isoforme p38 alpha par rapport aux autres isoformes telles que p38 bêta, p38 gamma et p38 delta. Cette sélectivité réduit la probabilité d'effets hors cible et améliore son potentiel thérapeutique. De plus, l'this compound a démontré une inhibition puissante de la production de cytokines pro-inflammatoires, ce qui en fait un candidat prometteur pour le traitement des maladies inflammatoires .

Propriétés

IUPAC Name |

2-[[(2S)-2-amino-3-phenylpropyl]amino]-3-methyl-5-naphthalen-2-yl-6-pyridin-4-ylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N5O/c1-34-28(35)26(24-12-11-21-9-5-6-10-23(21)18-24)27(22-13-15-31-16-14-22)33-29(34)32-19-25(30)17-20-7-3-2-4-8-20/h2-16,18,25H,17,19,30H2,1H3,(H,32,33)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVKVJIRFKVPBF-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(N=C1NCC(CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C(=C(N=C1NC[C@H](CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347617 | |

| Record name | 2-{[(2S)-2-Amino-3-phenylpropyl]amino}-3-methyl-5-(2-naphthyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864249-60-5 | |

| Record name | AMG 548 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864249605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(2S)-2-Amino-3-phenylpropyl]amino}-3-methyl-5-(2-naphthyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 864249-60-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMG-548 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGR0H531I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

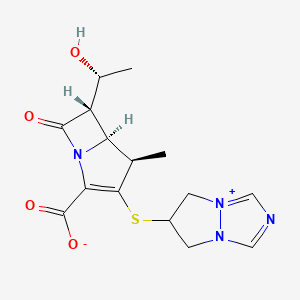

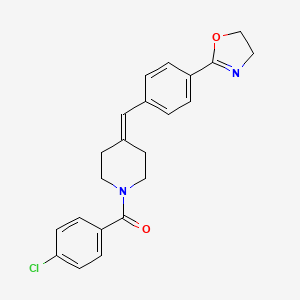

Feasible Synthetic Routes

Q1: What makes 4(3H)-Pyrimidinone, 2-(((2S)-2-amino-3-phenylpropyl)amino)-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)- (AMG-548) a promising drug candidate for inflammatory diseases?

A1: this compound targets the p38α MAP kinase, a key enzyme involved in the inflammatory response. [, , ] This kinase plays a crucial role in the production of pro-inflammatory cytokines like TNFα and IL-1β. [, ] By inhibiting p38α, this compound aims to dampen the inflammatory cascade and alleviate symptoms in diseases like rheumatoid arthritis. [, ]

Q2: How does this compound interact with the p38α MAP kinase at a molecular level?

A2: While the provided research papers focus on the broader landscape of p38 inhibitors and their clinical development, they do not delve into the specific binding interactions of this compound with p38α. Further research focusing specifically on this compound's structural interactions with its target would be required to answer this question in detail.

Q3: What are the known challenges in developing p38 MAP kinase inhibitors as therapeutics, and how does this compound address these challenges?

A3: The development of p38 MAP kinase inhibitors has faced hurdles due to factors like limited efficacy and unforeseen side effects in clinical trials. [] While the provided research mentions this compound's progression to clinical trials, it does not elaborate on its specific performance in addressing the broader challenges faced by this class of drugs. Further investigation into this compound's clinical trial data and comparisons with other p38 inhibitors would provide valuable insights into its success in overcoming these challenges. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide](/img/structure/B1666956.png)

![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one](/img/structure/B1666959.png)

![(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide](/img/structure/B1666970.png)

![2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid](/img/structure/B1666973.png)